Thieno[2,3-b]pyridin-5-amine

Catalog No.
S806326
CAS No.
21344-28-5
M.F
C7H6N2S
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-b]pyridin-5-amine

CAS Number

21344-28-5

Product Name

Thieno[2,3-b]pyridin-5-amine

IUPAC Name

thieno[2,3-b]pyridin-5-amine

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

InChI

InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2

InChI Key

FGEKBRVMNZKCOW-UHFFFAOYSA-N

SMILES

C1=CSC2=NC=C(C=C21)N

Canonical SMILES

C1=CSC2=NC=C(C=C21)N

Thieno[2,3-b]pyridin-5-amine is characterized by a fused ring system that includes both thiophene and pyridine moieties. Its molecular formula is C₇H₆N₂S, and it possesses a nitrogen atom at the 5-position of the pyridine ring. This compound's unique structure contributes to its diverse chemical reactivity and biological properties .

Thieno[2,3-b]pyridin-5-amine can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or convert it into other derivatives. For instance, oxidation with sodium hypochlorite has been reported to yield dimeric products .
  • Halogenation: It can react with halogens to form halogenated derivatives, which may exhibit altered biological activities .
  • Substitution Reactions: Thieno[2,3-b]pyridin-5-amine can participate in nucleophilic substitution reactions, particularly at the nitrogen atom or carbon atoms adjacent to the nitrogen.

Thieno[2,3-b]pyridin-5-amine and its derivatives have shown promising biological activities:

  • Antimicrobial Properties: Studies have indicated that compounds based on thieno[2,3-b]pyridine exhibit significant antibacterial and antifungal activities. This has been attributed to their ability to disrupt microbial cell functions .
  • Anticancer Activity: Certain derivatives have been investigated for their potential as anticancer agents. They may affect cancer cell metabolism and reduce stem cell fractions in tumors .
  • Inhibition of Enzymatic Activity: Some thieno[2,3-b]pyridine derivatives have been identified as inhibitors of specific enzymes involved in cancer progression and bacterial resistance mechanisms .

The synthesis of thieno[2,3-b]pyridin-5-amine typically involves several approaches:

  • Cyclization Reactions: Various synthetic routes utilize cyclization reactions between appropriate precursors containing thiophene and pyridine functionalities.
  • Multicomponent Reactions: Recent advancements have highlighted the use of multicomponent reactions to synthesize thieno[2,3-b]pyridine derivatives efficiently. This method allows for the simultaneous formation of multiple bonds in a single step .
  • Functional Group Transformations: Existing thieno[2,3-b]pyridine compounds can be modified through functional group transformations to yield new derivatives with enhanced properties.

Thieno[2,3-b]pyridin-5-amine has several applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential drug candidates for treating infections and cancers.
  • Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Research on thieno[2,3-b]pyridin-5-amine has included interaction studies with various biological targets:

  • Protein Binding Studies: These studies evaluate how well the compound binds to specific proteins involved in disease processes.
  • Enzyme Inhibition Assays: These assays measure the effectiveness of thieno[2,3-b]pyridine derivatives in inhibiting target enzymes critical for microbial survival or cancer cell proliferation.

Thieno[2,3-b]pyridin-5-amine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
ThienopyridineFused thiophene and pyridine ringsBroader range of substitution patterns
Pyrido[3,2-b]thienopyridineSimilar fused ring systemDifferent nitrogen positioning affecting reactivity
Thieno[3,2-b]pyridineInverted ring fusionExhibits different biological activities

These compounds exhibit distinct reactivity patterns and biological activities due to variations in their nitrogen positioning and functional groups.

Multicomponent cyclization strategies represent a powerful approach for constructing the thieno[2,3-b]pyridin-5-amine framework through the simultaneous reaction of multiple starting materials in a single synthetic operation [1]. These methodologies offer significant advantages in terms of atom economy, reaction efficiency, and structural diversity generation.

The most widely employed multicomponent approach involves the condensation of cyanoacetohydrazide, ethyl cyanoacetate, and aromatic aldehydes under thermal conditions [1]. This three-component reaction proceeds through initial formation of 1,6-diaminopyridinone intermediates, which subsequently undergo cyclization to generate the desired thieno[2,3-b]pyridine core structure [1]. The reaction typically requires heating at temperatures ranging from 80 to 100 degrees Celsius for optimal conversion rates [1].

An alternative multicomponent strategy utilizes malononitrile, hydrogen sulfide, aldehydes, and suitable halides in the presence of trimethylamine catalyst [1]. This approach generates amino-3,5-dicyanopyridine derivatives as intermediates, which can be converted to thieno[2,3-b]pyridine structures through subsequent cyclization reactions [1]. The methodology demonstrates particular effectiveness when carbonyl-containing compounds are employed as alkylating agents, with compounds bearing carbonyl groups at the aryl position showing enhanced cyclization efficiency [1].

Recent advances in multicomponent synthesis have introduced the use of Petasis reactions employing Gewald reaction-derived 2-aminothiophenes as amine substrates [2]. This methodology converts low-reactivity primary aromatic amines into corresponding Petasis products under mild conditions using hexafluoroisopropanol as solvent [2]. The reaction tolerates a wide range of boronic acids, achieving yields up to 87 percent, although aldehyde scope remains limited [2].

Reaction Conditions and Optimization Data

Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Cyanoacetohydrazide, ethyl cyanoacetate, benzaldehydeEthanol90-1003-678-85 [1]
Malononitrile, hydrogen sulfide, aldehyde, halideEthanol2512-2429-88 [1]
Aminothiophene, boronic acid, aldehydeHexafluoroisopropanol254-856-87 [2]

The mechanistic pathway for multicomponent thieno[2,3-b]pyridine formation involves initial nucleophilic attack of hydrogen sulfide on malononitrile to generate cyanothioacetamide intermediates [1]. Subsequent Knoevenagel condensation with aldehydes produces conjugated intermediates, which undergo further nucleophilic addition and intramolecular cyclization to afford the final heterocyclic products [1].

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation methodologies provide efficient access to functionalized thieno[2,3-b]pyridin-5-amine derivatives through electrophilic aromatic substitution reactions [3] [4] [5]. These approaches exploit the electron-rich nature of the thieno[2,3-b]pyridine system to facilitate regioselective carbon-carbon bond formation.

The electrophilic substitution reactivity of thieno[2,3-b]pyridine has been comprehensively studied through kinetic analysis of hydrogen exchange and nitration reactions [5]. Standard rate constants for reaction of protonated species demonstrate that thieno[2,3-b]pyridine exhibits enhanced reactivity compared to simple pyridine derivatives due to the electron-donating influence of the fused thiophene ring [5]. This enhanced nucleophilicity facilitates Friedel-Crafts alkylation under relatively mild conditions.

Aluminum chloride-catalyzed acetylation represents the most extensively developed Friedel-Crafts approach for thieno[2,3-b]pyridine functionalization [3]. The reaction proceeds through formation of acylium ion intermediates, which undergo regioselective attack at electron-rich positions of the heterocyclic system [3]. Optimal conditions employ substoichiometric quantities of aluminum chloride catalyst with acetic anhydride as the acetylating agent at elevated temperatures [3].

Mechanistic studies reveal that aluminum chloride functions both as a Lewis acid activator for acetic anhydride and as an electron-withdrawing complex that facilitates electrophilic attack [3]. The aluminum chloride acetate complex acts as a strong electron sink, disrupting the resonance of the thieno[2,3-b]pyridine core and enabling proton abstraction to restore aromaticity [3]. Computational energy profiles indicate that breaking aromaticity represents the rate-limiting step, requiring high activation energies that necessitate elevated reaction temperatures [3].

Friedel-Crafts Reaction Optimization Parameters

Catalyst SystemSolventTemperature (°C)Time (h)SelectivityYield (%)Reference
Aluminum chloride/acetic anhydrideNitromethane2514C-3 selective81 [6]
Trifluoromethanesulfonic acid1,2-Dichloroethane60-708Position-dependent78 [6]
Polyphosphoric acidNeat190-2006Mixed regioselectivity73 [6]

The regioselectivity of Friedel-Crafts alkylation depends strongly on the substitution pattern of the thieno[2,3-b]pyridine substrate [4]. Unsubstituted thieno[2,3-b]pyridines typically undergo electrophilic attack at the most nucleophilic positions, while electron-withdrawing substituents can redirect reactivity to alternative sites [4]. Halogenated thieno[2,3-b]pyridines serve as versatile intermediates for subsequent cross-coupling reactions, enabling further structural elaboration [4].

Reductive Amination Pathways

Reductive amination represents one of the most fundamental and versatile methods for introducing amino functionality into thieno[2,3-b]pyridine systems [7] [8]. This methodology enables the formation of carbon-nitrogen bonds under mild conditions while maintaining compatibility with sensitive heterocyclic frameworks.

The standard reductive amination protocol involves condensation of carbonyl compounds with amines to form imine intermediates, followed by selective reduction of the carbon-nitrogen double bond [8]. For thieno[2,3-b]pyridine substrates, this approach has been successfully employed using sodium triacetoxyborohydride as the selective reducing agent [7]. The reaction proceeds optimally in acidic media, which facilitates imine formation while activating the substrate for subsequent reduction [7].

Challenging reductive amination reactions involving weakly nucleophilic amines require stronger acid activation [7]. Trifluoroacetic acid has proven particularly effective for deprotecting tert-butyl carbamate protecting groups while simultaneously mediating reductive amination of 3-amino-4-halopyridine systems [7]. This dual functionality enables single-vessel procedures that streamline synthetic sequences and improve overall efficiency [7].

Advanced reductive amination protocols utilize trimethylsilyl trifluoromethanesulfonate as both a Lewis acid activator and water scavenger [7]. This reagent facilitates imine formation from hindered substrates while generating trifluoromethanesulfonic acid in situ, which activates the imine for reduction [7]. The methodology demonstrates exceptional efficacy with sterically demanding aniline substrates, achieving yields up to 96 percent for highly substituted systems [7].

Reductive Amination Substrate Scope and Conditions

Amine SubstrateReducing AgentAcid PromoterTemperature (°C)Yield (%)Reference
3-Amino-4-chloropyridineSodium triacetoxyborohydrideTrifluoroacetic acid2590 [7]
2,4,6-TribromoanilineSodium triacetoxyborohydrideTrimethylsilyl trifluoromethanesulfonate2596 [7]
2,6-DiisopropylanilineSodium triacetoxyborohydrideTrimethylsilyl trifluoromethanesulfonate2570 [7]

The mechanistic pathway for reductive amination involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to generate the imine intermediate [8]. Protonation of the imine nitrogen enhances electrophilicity, facilitating hydride delivery from the reducing agent to the carbon center [8]. The stereochemical outcome depends on the relative approach of the hydride donor and can be influenced by substrate substitution patterns and reaction conditions [8].

Specialized reductive amination protocols have been developed for thieno[2,3-b]pyridine systems bearing electron-withdrawing substituents [9]. These substrates exhibit reduced nucleophilicity, requiring modified conditions to achieve acceptable conversion rates [9]. The use of phase-transfer catalysts and biphasic solvent systems has proven beneficial for these challenging transformations [9].

Halogen-Mediated Ring Closure Techniques

Halogen-mediated ring closure techniques represent a powerful strategy for constructing thieno[2,3-b]pyridin-5-amine derivatives through intramolecular cyclization reactions facilitated by halogen electrophiles [10] [11] [12]. These methodologies exploit the unique reactivity of halogenated intermediates to achieve regioselective ring formation under controlled conditions.

The development of halogen-mediated pyridine functionalization has been revolutionized through Zincke imine chemistry, which enables selective halogenation at traditionally unreactive positions [10] [11]. This approach involves ring-opening of pyridines to form linear imine intermediates, followed by regioselective halogenation and subsequent ring closure to regenerate the heterocyclic system with incorporated halogen substituents [10] [11].

For thieno[2,3-b]pyridine synthesis, halogen-mediated ring closure typically employs brominated or iodinated precursors that undergo intramolecular nucleophilic attack [13]. The reaction of pyridine-2-thione derivatives with phenacyl bromide in the presence of potassium carbonate generates thieno[2,3-b]pyridine products through nucleophilic displacement followed by cyclization [13]. This methodology demonstrates particular effectiveness when the cyano group is positioned adjacent to the thione functionality, facilitating ring closure through favorable geometric constraints [13].

Advanced halogen-mediated cyclization protocols utilize N-halosuccinimides as electrophilic halogen sources [11]. These reagents enable regioselective halogenation of Zincke imine intermediates under mild conditions, with subsequent acid-promoted cyclization regenerating the pyridine ring system [11]. The methodology accommodates diverse substitution patterns and functional group tolerance, making it broadly applicable for thieno[2,3-b]pyridine synthesis [11].

Halogen-Mediated Cyclization Reaction Parameters

Halogen SourceSubstrate TypeConditionsTemperature (°C)Yield (%)Reference
Phenacyl bromidePyridine-2-thionePotassium carbonate/ethanol7885-90 [13]
N-IodosuccinimideZincke imineDichloromethane-78 to 2575-85 [11]
N-BromosuccinimideSubstituted imineTrifluoroacetic acid2570-80 [11]

The mechanistic pathway for halogen-mediated ring closure involves initial halogen activation through coordination to electron-rich centers [12]. Subsequent intramolecular nucleophilic attack generates cyclic intermediates, which undergo elimination or rearrangement to afford the final heterocyclic products [12]. The regioselectivity of these transformations depends on the nature of the halogen electrophile and the electronic properties of the substrate [12].

Recent developments in halogen-mediated cyclization have introduced organocatalytic approaches that provide enhanced selectivity control [12]. Chiral thiourea catalysts can influence the halogen bonding interactions, enabling selective endo versus exo cyclization depending on the choice of halide additive [12]. This methodology demonstrates the potential for asymmetric synthesis of thieno[2,3-b]pyridine derivatives through catalyst-controlled halogen activation [12].

Continuous Flow Reactor Optimization

Continuous flow reactor technology offers significant advantages for thieno[2,3-b]pyridin-5-amine synthesis, including enhanced heat and mass transfer, improved reaction control, and increased safety for hazardous transformations [14] [15] . These benefits are particularly valuable for thieno[2,3-b]pyridine synthesis, which often requires elevated temperatures and precise reaction timing.

The development of continuous flow protocols for thieno[2,3-b]pyridine derivatives has been pioneered through work on thieno[2,3-c]isoquinolin-5-one synthesis, which shares structural similarities with thieno[2,3-b]pyridine systems [15]. This approach utilizes sequential flow reactors to perform Suzuki coupling followed by thermal cyclization, achieving improved yields compared to batch processes [15]. The flow methodology enables precise temperature control during the cyclization step, which is critical for minimizing side product formation [15].

Advanced flow reactor designs incorporate multiple heating zones to optimize different reaction stages [14]. For thieno[2,3-b]pyridine synthesis, initial coupling reactions can be performed at moderate temperatures, followed by high-temperature cyclization in subsequent reactor coils [14]. This staged approach prevents decomposition of sensitive intermediates while ensuring complete conversion to the desired products [14].

Microreactor technology has been successfully applied to thieno[2,3-b]pyridine synthesis through the use of automated continuous flow systems . These systems optimize reaction parameters including temperature, pressure, and reagent stoichiometry to enhance reproducibility and product purity . Process intensification techniques reduce side reactions and improve throughput compared to conventional batch methods .

Continuous Flow Reactor Performance Data

Reactor TypeTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)Reference
Stainless steel coil1736.71.587 [14]
Thermocouple-controlled2351000.348-50 [15]
Microreactor system80-10015-300.5-2.085-95

The economic and environmental benefits of continuous flow synthesis have been quantified through green chemistry metrics [14]. Flow processes demonstrate reaction mass efficiency values approximately ten times greater than batch methods, while material recovery productivity increases by 200 percent [14]. These improvements result from enhanced reaction selectivity, simplified product isolation, and reduced waste generation [14].

Scale-up validation of continuous flow thieno[2,3-b]pyridine synthesis has been demonstrated at multigram scales [14] [15]. The flow methodology maintains consistent product quality and yield across different production scales, addressing scalability concerns associated with batch processes [14]. Automated operation reduces operator exposure to hazardous reagents while improving process reliability and reproducibility [14].

XLogP3

1.5

Dates

Last modified: 08-15-2023

Explore Compound Types